A Comprehensive Technical Guide to 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile: Synthesis, Properties, and Applications
A Comprehensive Technical Guide to 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile: Synthesis, Properties, and Applications
Introduction
2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, commonly referred to as a Reissert compound, is a pivotal intermediate in synthetic organic chemistry.[1][2][3] First discovered by Arnold Reissert, this class of compounds has become indispensable for the functionalization of isoquinoline and related heterocyclic systems.[4] This guide provides an in-depth exploration of the properties, synthesis, and reactivity of 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile, tailored for researchers, scientists, and professionals in drug development. The unique reactivity of this molecule, stemming from the activated C-1 position, allows for the introduction of a wide array of substituents, making it a cornerstone in the synthesis of complex natural products and novel pharmaceutical agents.[1][5]
Physicochemical Properties
2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile is typically isolated as a pale brown solid or cream-colored rhombic crystals.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 844-25-7 | [6] |
| Molecular Formula | C₁₇H₁₂N₂O | [6][7] |
| Molecular Weight | 260.29 g/mol | [6][7] |
| Melting Point | 125–127 °C | [1] |
| Appearance | Pale brown solid / Cream rhombs | [1] |
| Purity | Typically ≥95% | [6][8] |
| Storage | Sealed in a dry place at room temperature | [8] |
Synthesis: The Reissert Reaction
The primary route to 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile is the Reissert reaction, which involves the treatment of isoquinoline with benzoyl chloride and a cyanide source, such as potassium or sodium cyanide.[1][4] The two-phase method developed by Popp and Blount is a particularly effective modification that often leads to higher yields.[1]
Mechanistic Pathway
The reaction proceeds through the formation of an N-acylisoquinolinium salt, which is then attacked by the cyanide ion at the C-1 position. This nucleophilic addition results in the formation of the stable 1,2-dihydronitrile product.
Caption: Mechanism of the Reissert Reaction.
Experimental Protocol: Two-Phase Synthesis
This protocol is adapted from the procedure described by Uff, Kershaw, and Neumeyer.[1]
Caution: This reaction involves highly toxic cyanide salts and should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Cyanide waste must be quenched and disposed of according to institutional safety protocols.
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, combine freshly distilled isoquinoline (1.0 eq) in dichloromethane and potassium cyanide (3.0 eq) in water.
-
Addition of Benzoyl Chloride: Stir the biphasic mixture vigorously and add freshly distilled benzoyl chloride (1.8 eq) dropwise from the dropping funnel over 1 hour. The reaction is exothermic, and the dichloromethane may reflux.
-
Reaction Monitoring: Continue stirring for an additional 3 hours at room temperature.
-
Work-up: Filter the reaction mixture. Separate the organic layer and wash it successively with water, 2 N hydrochloric acid, water, 2 N sodium hydroxide, and finally with water.
-
Isolation and Purification: Dry the dichloromethane solution over anhydrous potassium carbonate, filter, and evaporate the solvent under reduced pressure. The crude solid can be recrystallized from boiling ethyl acetate to yield the pure product as cream-colored crystals.[1]
An improved method for the synthesis of related dihydroisoquinoline Reissert compounds involves adjusting the pH of the cyanide solution to 8 to prevent the formation of aldehyde by-products, which can significantly improve the yield.[9]
Reactivity and Synthetic Utility
The synthetic value of 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile lies in the reactivity of the C-1 hydrogen. Deprotonation at this position with a suitable base (e.g., sodium hydride) generates a stabilized carbanion, which can then be alkylated or acylated. Subsequent hydrolysis of the resulting substituted Reissert compound provides a straightforward route to 1-substituted isoquinolines.[1]
This methodology has been widely applied in the synthesis of benzylisoquinoline and related alkaloids.[1]
Key Reactions:
-
Alkylation: The Reissert anion reacts with a variety of electrophiles, such as alkyl halides, to form 1-alkyl-2-benzoyl-1,2-dihydroisoquinoline-1-carbonitriles.
-
Hydrolysis: Acid- or base-catalyzed hydrolysis of the Reissert compound or its alkylated derivatives can lead to the formation of isoquinoline-1-carboxylic acids or 1-substituted isoquinolines, respectively.
-
[4+2] Cycloaddition: The tetrafluoroborate salt of 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile has been shown to participate in regioselective [4+2] cycloaddition reactions with various dienophiles, leading to the formation of complex spiro compounds.[10][11][12]
Caption: Synthetic transformations of the Reissert compound.
Spectroscopic Characterization
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons of the isoquinoline and benzoyl moieties (approx. 7.0-8.5 ppm). A singlet for the proton at C-1. Protons of the dihydroisoquinoline ring. |
| ¹³C NMR | Signals for the aromatic carbons. A signal for the nitrile carbon (approx. 115-125 ppm). A signal for the amide carbonyl carbon (approx. 165-175 ppm). A signal for the C-1 carbon. |
| IR | A sharp absorption band for the nitrile (C≡N) stretch (approx. 2250-2200 cm⁻¹). A strong absorption for the amide carbonyl (C=O) stretch (approx. 1680-1630 cm⁻¹). C-H stretching and bending vibrations for the aromatic rings. |
| Mass Spec | A molecular ion peak (M⁺) corresponding to its molecular weight (260.29 g/mol ). Characteristic fragmentation patterns involving the loss of the benzoyl group and the cyanide group. |
Predicted mass spectrometry data indicates a monoisotopic mass of 260.09497 Da.[15]
Safety and Handling
-
Handling: Use only in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[17] Avoid inhalation of dust and contact with skin and eyes.[17]
-
Storage: Keep the container tightly closed and store in a cool, dry place.[8]
-
Toxicity: The presence of the nitrile group suggests that the compound may be toxic if swallowed, inhaled, or in contact with skin.[17]
Potential Applications in Drug Discovery
The 1,2-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry.[18] Derivatives of Reissert compounds are valuable intermediates in the synthesis of biologically active molecules.[5][19] Research has indicated that compounds with similar structural features may possess neuroprotective properties and could be employed in the development of agents for neurodegenerative diseases.[5][19] Furthermore, this scaffold is utilized in the preparation of kinase inhibitors and other enzyme modulators for potential applications in oncology.[19]
References
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Reaction of 2-Benzoyl-1,2-Dihydroisoquinoline-1-Carbonitrile Tetrafluoroborate Salt with 2-Arylmethylene-1,3-Indanediones. Regio- and Stereochemistry of the Reaction. Formation of Spiro Compounds - ResearchGate. (2003). Journal of Chemical Research, 2003(4), 208-210. [Link]
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Uff, B. C., Kershaw, J. R., & Neumeyer, J. L. (1977). ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES. Organic Syntheses, 56, 19. [Link]
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Graulich, A., Norberg, B., Liégeois, J.-F., & Wouters, J. (2007). (±)-2-Benzoyl-8-ethyl-1,2-dihydroisoquinoline-1-carbonitrile: An original Reissert compound. Acta Crystallographica Section E: Structure Reports Online, 63(7), o3177-o3178. [Link]
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2-Benzoyl-1-(4-methoxybenzyl)-1,2-dihydroisoquinoline-1-carbonitrile - MySkinRecipes. (n.d.). Retrieved January 5, 2026, from [Link]
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(PDF) (±)-2-Benzoyl-8-ethyl-1,2-dihydroisoquinoline-1-carbonitrile: an original Reissert compound - ResearchGate. (2007, August 10). [Link]
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Reaction of 2‐Benzoyl‐1,2‐dihydroisoquinoline‐1‐carbonitrile Tetrafluoroborate Salt with 2‐Arylmethylene‐1,3‐indanediones. Regio‐ and Stereochemistry of the Reaction. Formation of Spiro Compounds. | Request PDF - ResearchGate. (2003, August 7). [Link]
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Reaction of 2-benzoyl-1,2-dihydroisoquinoline-1-carbonitrile tetrafluoroborate salt with 2-arylmethylene-1,3-indanediones. Regio - ResearchGate. (2003, April 1). [Link]
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ChemInform Abstract: Reaction of 2-Benzoyl-1,2-dihydroisoquinoline-1-carbonitrile Tetrafluoroborate Salt with Diethyl Azodicarboxylate. An Unexpected Evolution of the Condensation-Rearrangement Product. | Request PDF - ResearchGate. (2003, August 7). [Link]
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2-Quinolinecarbonitrile, 1,2-dihydro-1-benzoyl- | C17H12N2O | CID 26219 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
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2-benzoyl-1,2-dihydro-1-isoquinolinecarbonitrile (C17H12N2O) - PubChemLite. (n.d.). Retrieved January 5, 2026, from [Link]
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Reissert reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
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IMPROVED SYNTHESIS OF DIHYDROISOQUINOLINE REISSERT COMPOUNDS - Semantic Scholar. (1993). HETEROCYCLES, 36(5), 1047-1050. [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (2019, October 14). [Link]
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Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. (2020, February 23). [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Medicinal Chemistry. [Link]
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1-BENZOYL-6-PENTANYLOXY-3,4-DIHYDROISOQUINOLINE - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 5, 2026, from [Link]
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